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Introduction: The Mitochondrion as a Signaling Hub
in Aging

Mitochondria, traditionally viewed as the cell's powerhouses, are now recognized as critical
signaling organelles that play a pivotal role in the aging process.[1] A decline in mitochondrial
quality and activity is a hallmark of aging and is strongly correlated with a wide range of age-
related diseases, including neurodegeneration, cardiovascular disease, and diabetes.[2][3]
Beyond their roles in energy production, calcium homeostasis, and apoptosis, mitochondria
communicate their functional state to the rest of the cell and organism through retrograde

signaling pathways.[2] A novel class of signaling molecules central to this communication is the
Mitochondrial-Derived Peptides (MDPS).

MDPs are a family of bioactive microproteins encoded by small open reading frames (SORFS)
within the mitochondrial genome.[1][4] To date, eight such peptides have been identified:
Humanin (HN), MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c), and six
Small Humanin-Like Peptides (SHLPs 1-6).[1][4] These peptides are essential for modulating
cellular stress responses, metabolism, and survival.[5][6] Crucially, the circulating levels of
several MDPs decline significantly with age, and this decline is associated with the onset of
age-related dysfunction.[2][5] This guide provides an in-depth technical overview of the major
MDPs, summarizing the quantitative data on their role in aging, detailing key experimental
methodologies, and visualizing their core signaling pathways.
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The Major Mitochondrial-Derived Peptides in Aging
Humanin (HN)

Humanin was the first MDP to be discovered, identified in a screen for proteins that protect
neuronal cells from Alzheimer's disease-related toxicity.[7] It is a 24-amino acid peptide
encoded within the mitochondrial 16S rRNA gene.[7][8]

e Function and Mechanism: Humanin exerts potent cytoprotective and neuroprotective effects.
[8][9] It acts both intracellularly and extracellularly to suppress apoptosis by interacting with
pro-apoptotic proteins of the Bcl-2 family, such as Bax.[10] It also improves insulin sensitivity
and protects against oxidative stress and inflammation.[11][12] Studies have demonstrated
that Humanin can rescue retinal pigment epithelium from oxidative injury by enhancing
mitochondrial function and activating STAT3-mediated pathways.[5]

» Role in Aging and Disease: Circulating Humanin levels decrease with age in both mice and
humans.[12][13] Conversely, children of centenarians, who are genetically predisposed to a
longer lifespan, have significantly higher levels of Humanin compared to age-matched
controls.[9][14][15] Low levels of Humanin are associated with Alzheimer's disease,
atherosclerosis, and diabetes.[9][12] Administration of Humanin analogs, such as HNG,
improves metabolic health parameters and reduces inflammatory markers in middle-aged
mice.[7][14][15]

MOTS-c

MOTS-c is a 16-amino acid peptide encoded by a sORF within the mitochondrial 12S rRNA
gene.[2][16] It is a key regulator of metabolic homeostasis and has been described as an
"exercise mimetic" for its ability to improve physical performance and insulin sensitivity.[1][17]

e Function and Mechanism: MOTS-c's primary mechanism involves the activation of the AMP-
activated protein kinase (AMPK) pathway, a master regulator of cellular energy balance.[17]
[18] This activation enhances glucose utilization and fatty acid oxidation.[17] Under
conditions of cellular stress, MOTS-c can translocate from the mitochondria to the nucleus,
where it regulates the expression of genes involved in metabolic adaptation and antioxidant
responses, in part through interaction with the transcription factor NRF2.[2][5][16]
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» Role in Aging and Disease: MOTS-c levels decline with age in human circulation and in the
skeletal muscle of mice.[2][12] This age-related decline is linked to metabolic dysfunction,
including insulin resistance.[17] Late-life intermittent treatment with MOTS-c has been shown
to increase the healthy lifespan in mice.[19] Its ability to improve metabolic function and
reduce inflammation suggests significant therapeutic potential for a host of age-related
conditions, including type 2 diabetes, sarcopenia, and cardiovascular disease.[19][20]

Small Humanin-Like Peptides (SHLPSs)

An in silico search of the same mitochondrial 16S rRNA gene that encodes Humanin revealed
six additional sSORFs, giving rise to SHLPs 1 through 6.[6][10] These peptides have diverse,
and sometimes opposing, biological activities.

e Function and Mechanism: The functions of the six SHLPs vary. SHLP2 and SHLP3 exhibit
cytoprotective effects similar to Humanin, reducing apoptosis and reactive oxygen species
(ROS) generation while improving mitochondrial metabolism.[6][10][21][22] SHLPZ2, in
particular, has been shown to function as an insulin sensitizer both centrally and peripherally.
[6][10] In contrast, SHLP6 has been found to induce apoptosis in multiple cell lines.[4][6][10]

e Role in Aging and Disease: Similar to Humanin and MOTS-c, circulating levels of SHLP2
have been shown to decrease with age in mice.[6][10] Given their roles in regulating cell
survival and metabolism, the age-dependent decline in protective SHLPs may contribute to
the progression of age-related diseases.[10][21] For instance, SHLP2 protects cells from
amyloid-beta-induced toxicity, suggesting a potential role in neurodegeneration.[4][23]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and human studies on
the relationship between MDPs and aging.

Table 1: Age-Related Changes in Mitochondrial-Derived Peptide Levels
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Peptide Species/Model Finding Reference(s)
Circulating levels
) decrease by
Humanin Humans (>80 years) ] [13]
approximately one-
third.
Circulating levels are
Humans (Children of approximately two-fold [13]
Centenarians) higher than in age-
matched controls.
Circulating levels
Mice (18 months) decrease by [13]
approximately 40%.
Circulating levels are
11% lower compared
MOTS-c Humans (45-55 years)
to young adults (18-30
years).
Circulating levels are
21% lower compared
Humans (70-81 years) [2]
to young adults (18-30
years).
Plasma levels show a
significant reduction
Humans ) [19]
with age (P<0.001 for
young vs. older).
) Circulating levels
SHLP2 Mice [6][10]

decline with age.

Table 2: Effects of MDPs on Lifespan and Healthspan in Model Organisms
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Peptide/interve Model Dosage/Metho
. . Key Result(s) Reference(s)
ntion Organism d
Increased
) Genetic average lifespan
Humanin C. elegans ) [24]
Overexpression from 17.7 days to
19.0 days.
Improved
_ metabolic
4 mg/kg via
) ] ) ] ] healthspan
Humanin Mice (starting at intraperitoneal )
o ] parameters; did [71[13]
Analogue (HNG) 18 months) injection, bi- o
not significantly
weekly ) )
increase lifespan
in this study.
Intermittent
Mice (starting at Increased
MOTS-c treatment (3x [19]

24 months)

weekly)

healthy lifespan.

Table 3: Cellular and Metabolic Effects of MDP Administration
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Peptide Model System Key Result(s) Reference(s)
Increased glucose-
) stimulated insulin
Humanin Analogue _ _
Isolated mouse islets secretion by 3-fold [13]
(HNGF6A)
(control) and 2.5-fold
(diabetic).
] ) Reduced glucose
Zucker diabetic fatty
levels by [13]
rats _
approximately 50%.
Increased cell viability
) by 21.95% after
SHLP2 Cultured retinal cells ) [23]
exposure to toxic
AB42.
Significantly reduced
] apoptosis and the
SHLP2 & SHLP3 In vitro cell culture [6][10]

generation of reactive

oxygen species.

Key Signhaling Pathways and Experimental

Workflows

Visualizing the molecular interactions and experimental designs is crucial for understanding the

roles of MDPs. The following diagrams were generated using Graphviz (DOT language) and

adhere to the specified design constraints.

Signaling Pathways
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Caption: Humanin's anti-apoptotic signaling pathway.
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Caption: MOTS-c's metabolic regulation via AMPK activation.
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Caption: MOTS-c's retrograde signaling to the nucleus.
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Caption: Generalized workflow for in vivo MDP studies.

Experimental Protocols and Methodologies

Detailed and reproducible methodologies are the bedrock of scientific advancement. Below are
summaries of key protocols used in the study of MDPs and aging.

o Peptide Administration in Animal Models:

o Intraperitoneal (I.P.) Injection: A common method for systemic delivery. For example, the
Humanin analogue HNG was administered to middle-aged mice at a dose of 4 mg/kg
twice weekly to assess its impact on healthspan.[7][13]

o Intracerebroventricular (ICV) Infusion: Used to study the central effects of MDPs on
metabolism. In studies of SHLP2, the peptide was infused directly into the brain of rodents
to perform systemic hyperinsulinemic-euglycemic clamp studies, which assess insulin
sensitivity.[6][10]

o Assessment of Metabolic Function:

o Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin
sensitivity in vivo. The technique involves a constant infusion of insulin, along with a
variable infusion of glucose, to maintain euglycemia. The rate of glucose infusion required
indicates the body's sensitivity to insulin. This method was used to demonstrate that
centrally administered SHLP2 increased peripheral glucose uptake and suppressed
hepatic glucose production.[6][10]

o Glucose Tolerance Test (GTT): Used to assess how quickly an organism can clear glucose
from the blood. Mice are fasted, given a bolus of glucose, and blood glucose levels are
measured over time. This is a common test in studies of MOTS-c, which is known to
improve glucose tolerance.[17]

o Cellular Assays for Cytoprotection:

o Apoptosis Induction: To test the anti-apoptotic effects of MDPs like Humanin and SHLP2/3,
apoptosis is often induced in cell cultures using agents like staurosporine (STS) or tumor
necrosis factor-alpha (TNF-a). The ability of the peptide to reduce markers of cell death
(e.g., caspase activation, DNA fragmentation) is then quantified.[6][10]
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o Oxidative Stress Assays: Cells are treated with an oxidizing agent (e.g., H202) in the
presence or absence of an MDP. The generation of reactive oxygen species (ROS) is then
measured using fluorescent probes, and cell viability is assessed to determine the
peptide's protective capacity.[11]

o A Toxicity Model: To study neuroprotection, neuronal or retinal cell lines are exposed to
toxic amyloid-beta (AB) oligomers. The protective effect of an MDP is quantified by
measuring the percentage increase in cell viability compared to untreated, AB-exposed
cells.[23]

Conclusion and Future Directions for Drug
Development

The discovery of mitochondrial-derived peptides has fundamentally expanded our
understanding of mitochondrial signaling and its profound impact on aging and healthspan.[5]
The evidence strongly indicates that MDPs like Humanin, MOTS-c, and the protective SHLPs
are critical regulators of cellular resilience, metabolism, and longevity.[2][14] Their decline with
age presents a compelling therapeutic target. Strategies aimed at restoring youthful levels of
these peptides—either through direct administration of synthetic analogs or by stimulating their
endogenous production—hold immense promise for treating a wide spectrum of age-related
diseases.[2][5]

For drug development professionals, the path forward involves several key areas of focus:

« Pharmacokinetics and Delivery: Developing stable, long-acting MDP analogs with favorable
pharmacokinetic profiles and effective delivery mechanisms to target tissues.

¢ Clinical Trials: Moving promising preclinical findings into human studies to assess the safety
and efficacy of MDP-based therapies for conditions like type 2 diabetes, sarcopenia, and
neurodegenerative diseases.[25]

o Biomarker Development: Establishing robust assays to measure circulating MDP levels in
humans, which could serve as biomarkers for healthy aging and disease risk.

e Mechanism of Action: Further elucidating the specific receptors and downstream signaling
pathways for each MDP to enable more targeted therapeutic design.
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In conclusion, the study of MDPs is a rapidly advancing frontier in geroscience. These
mitochondrial messengers represent a novel and powerful class of potential therapeutics to
extend healthspan and combat the chronic diseases of aging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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